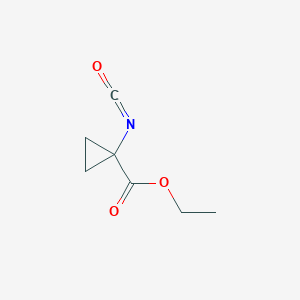

Ethyl 1-isocyanatocyclopropane-1-carboxylate

Description

Significance of the Isocyanate Functional Group in Chemical Transformations

The isocyanate functional group, with the formula R−N=C=O, is a cornerstone of modern organic synthesis, prized for its high reactivity as an electrophile. wikipedia.org This reactivity stems from the electron-deficient central carbon atom, which is susceptible to attack by a wide array of nucleophiles. wikibooks.org Isocyanates are versatile intermediates in the synthesis of numerous important classes of compounds, including pharmaceuticals, agrochemicals, and polymers. rsc.org

Their reactions with alcohols to form carbamates (urethanes) and with primary or secondary amines to yield substituted ureas are fundamental transformations in organic chemistry. wikibooks.org Beyond these, isocyanates react with water to form carbamic acids, which are unstable and typically decompose to afford primary amines, a reaction that serves as a key step in certain synthetic sequences. wikipedia.org The isocyanate group is also central to several important rearrangement reactions, such as the Curtius, Schmidt, and Lossen rearrangements, which convert carboxylic acids or their derivatives into primary amines via an isocyanate intermediate. wikipedia.org The broad utility and reactivity of isocyanates have established them as indispensable building blocks in the construction of complex organic molecules. rsc.orgacs.org

Overview of Cyclopropane (B1198618) Derivatives in Synthetic Chemistry

Cyclopropane derivatives are three-membered ring structures that have garnered significant interest in synthetic organic chemistry due to their unique structural and reactive properties. beilstein-journals.orgunl.pt The defining characteristic of the cyclopropane ring is its substantial ring strain, a consequence of the compressed C-C-C bond angles (60°) compared to the ideal tetrahedral angle (109.5°). wikipedia.orglibretexts.org This inherent strain imparts a high degree of p-character to the C-C bonds, making the ring susceptible to cleavage under various conditions, including reactions with electrophiles, transition metals, and radical species. beilstein-journals.orgwikipedia.org

This reactivity makes cyclopropanes valuable synthetic intermediates, acting as precursors to linear compounds through controlled ring-opening reactions. beilstein-journals.orgunl.pt Furthermore, the rigid cyclopropane scaffold serves as an important design element in medicinal chemistry, where its incorporation into drug molecules can impart conformational rigidity and influence biological activity. nih.gov Many natural and synthetic compounds containing the cyclopropane motif exhibit a wide spectrum of biological properties, including antibiotic, antiviral, and antitumor activities. unl.pt The development of novel asymmetric methods for their preparation has further expanded the role of cyclopropane derivatives as versatile building blocks in contemporary synthesis. beilstein-journals.orgnih.gov

Positioning of Ethyl 1-isocyanatocyclopropane-1-carboxylate within the Context of Strained Ring Systems and Reactive Intermediates

This compound is a molecule that uniquely combines the attributes of two highly reactive chemical entities. It features the potent electrophilic isocyanate group directly attached to a quaternary carbon of a highly strained cyclopropane ring. This structural arrangement positions the compound as a particularly versatile and reactive intermediate in organic synthesis.

The molecule embodies a dual reactivity profile:

The Isocyanate Moiety : As a classic reactive group, it is primed for nucleophilic attack, enabling the synthesis of a variety of derivatives such as ureas and carbamates. wikipedia.orgwikibooks.org

The Strained Ring System : The cyclopropane ring introduces significant strain energy, making it a potential site for ring-opening reactions, which can lead to the formation of more complex acyclic structures. wikipedia.orglibretexts.org

The juxtaposition of the electron-withdrawing ester and isocyanate groups on the same carbon atom of the cyclopropane ring is expected to influence the ring's electronic properties and reactivity. This substitution pattern can activate the ring towards certain transformations or modulate the reactivity of the isocyanate group. Consequently, this compound serves as a powerful building block, offering multiple reaction pathways for the synthesis of diverse and complex molecular architectures, particularly in the construction of heterocyclic systems and other scaffolds relevant to medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-isocyanatocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-11-6(10)7(3-4-7)8-5-9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKJXRXWSXDXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76126-49-3 | |

| Record name | ethyl 1-isocyanatocyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 1 Isocyanatocyclopropane 1 Carboxylate

Precursor Synthesis Strategies

The construction of the core cyclopropane (B1198618) structure bearing the necessary functional groups for conversion to the target isocyanate is the initial critical phase. Strategies primarily involve the synthesis of either amino ester derivatives, which can be converted to the isocyanate, or carboxylic acid derivatives that serve as direct precursors for the Curtius rearrangement.

Ethyl 1-aminocyclopropane-1-carboxylate is a key precursor, as the amino group can be chemically transformed into the isocyanate. The parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is a known precursor to ethylene (B1197577) in plants, and its synthesis has been extensively studied. tandfonline.comnih.gov

One notable route involves the use of ethyl isocyanoacetate. umich.edu This method utilizes two successive SN2-type displacements on 1,2-dihaloethanes by the in-situ generated "disodium salt" of ethyl isocyanoacetate to form ethyl 1-isocyanocyclopropane-1-carboxylate. umich.edu This intermediate is then hydrolyzed using ethanolic hydrogen chloride to yield the desired ethyl 1-aminocyclopropane-1-carboxylate. umich.edu A general scheme for this approach is presented below.

| Step | Reactants | Reagents | Product | Reported Yield |

| 1 | Ethyl isocyanoacetate, 1,2-Dibromoethane (B42909) | Sodium Hydride, DMSO | Ethyl 1-isocyanocyclopropane-1-carboxylate | ~58% |

| 2 | Ethyl 1-isocyanocyclopropane-1-carboxylate | Ethanolic HCl | Ethyl 1-aminocyclopropane-1-carboxylate | - |

Yield data is for the analogous undeuterated synthesis mentioned in the literature. umich.edu

Alternative strategies for related aminocycloalkanecarboxylates have employed the acylation of the amino ester followed by further synthetic manipulations, suggesting a breadth of potential approaches. mdpi.com Convenient routes to N-protected versions of ACC have also been developed, which could be adapted for the ethyl ester, involving methods like the bisalkylation of a glycine-derived imine. researchgate.net

The synthesis of cyclopropanecarboxylic acid and its esters is fundamental, as the carboxylic acid functionality is a direct precursor to the acyl azide (B81097) required for the Curtius rearrangement. Several methods for preparing these foundational structures have been established.

One of the most direct methods is the esterification of cyclopropanecarboxylic acid. google.com This can be achieved by refluxing the acid with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid. google.comgoogleapis.com Studies have also evaluated the use of acidic ion exchange resins like Amberlyst-15 as catalysts for this esterification. google.comgoogleapis.com

| Catalyst | Alcohol | Temperature | Time | Conversion/Yield |

| H₂SO₄ (conc.) | Ethanol | ~85°C | 16 hours | 98% Conversion, 98% Yield |

| H₂SO₄ (conc.) | Methanol | ~70°C | 3 hours | Quantitative Yield |

| Amberlyst-15 | Ethanol | Reflux | 20 hours | Monitored by GC |

Data compiled from studies on the esterification of cyclopropanecarboxylic acid. google.comgoogleapis.com

The synthesis of the parent cyclopropanecarboxylic acid itself can be accomplished through various routes, including the hydrolysis of cyclopropyl (B3062369) cyanide or the thermal decarboxylation of cyclopropane-1,1-dicarboxylic acid. orgsyn.org The latter is often prepared from the reaction of diethyl malonate with 1,2-dibromoethane under phase-transfer catalysis conditions. orgsyn.org

Key Transformation Reactions to the Isocyanate

The conversion of a carboxylic acid derivative into an isocyanate is the pivotal step in forming the target compound. The Curtius rearrangement is a powerful and widely used method for this transformation. rsc.orgwikipedia.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide, which is typically generated from a carboxylic acid or its corresponding acyl chloride. wikipedia.org This reaction proceeds with the loss of nitrogen gas to form an isocyanate intermediate. rsc.orgwikipedia.org This transformation is valued for its versatility and tolerance of various functional groups. wikipedia.orgresearchgate.net The general pathway begins with the conversion of the carboxylic acid (in this case, a derivative of 1-ethoxycarbonylcyclopropane-1-carboxylic acid) to an acyl azide, which then rearranges to ethyl 1-isocyanatocyclopropane-1-carboxylate upon heating.

While the Curtius rearrangement is a general reaction, its application to specific systems like cyclopropyl acyl azides benefits from an understanding of the reaction kinetics and thermodynamics to optimize conditions. The primary variable for the thermal rearrangement is temperature. Kinetic studies performed on methyl 1-azidocarbonyl cyclopropane-1-carboxylate via ¹H NMR spectroscopy provide insight into the energy requirements for the reaction. nih.govnih.gov These studies help in selecting an appropriate temperature that allows for an efficient reaction rate without promoting side reactions or decomposition. An important benefit highlighted in broader studies of the Curtius reaction is that it can often be conducted at room temperature or with gentle heating, which minimizes potential hazards. wikipedia.org

The mechanism of the Curtius rearrangement has been a subject of significant interest. nih.gov It was once debated whether the reaction proceeds through a stepwise mechanism involving a discrete acyl nitrene intermediate or a concerted mechanism. wikipedia.orgresearchgate.net Extensive experimental and theoretical studies, particularly on cyclopropyl and related systems, have provided strong evidence for a concerted pathway. nih.govnih.gov

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanism for cyclopropyl systems. nih.govnih.gov These calculations have determined the activation barriers for the rearrangement.

| Compound | Calculation Method | Gas Phase Activation Barrier (kcal/mol) |

| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | B3LYP/6-311+G(d,p) | 25.1 |

| Acetyl azide | B3LYP/6-311+G(d,p) | 27.6 |

| Pivaloyl azide | B3LYP/6-311+G(d,p) | 27.4 |

| Phenyl azide | B3LYP/6-311+G(d,p) | 30.0 |

This table compares the calculated activation barrier for the Curtius rearrangement of a cyclopropyl acyl azide with other common acyl azides. nih.gov

The activation barrier for the cyclopropyl system is comparable to that of simple aliphatic acyl azides. nih.gov Further computational analyses, such as Intrinsic Reaction Coordinate (IRC) studies, confirm that the reaction proceeds through a single transition state, which is characteristic of a concerted process. nih.govnih.gov A detailed comparison of the concerted pathway versus the stepwise nitrene formation pathway at the CBS-QB3 level of theory strongly favors the concerted mechanism as the dominant process for cyclopropyl acyl azides. nih.govnih.gov

Phosgenation and Phosgene-Surrogate Routes

The synthesis of isocyanates from primary amines is classically achieved through the use of phosgene (B1210022) (COCl₂) or its safer, solid surrogates like diphosgene and triphosgene. chemicalforums.comresearchgate.net These methods are applicable to the synthesis of this compound from its corresponding primary amine precursor, ethyl 1-aminocyclopropane-1-carboxylate. The general reaction involves the treatment of the amine, often as a hydrochloride salt, with the phosgenating agent in an inert solvent, typically in the presence of a base to neutralize the hydrogen chloride byproduct. orgsyn.orggoogle.com

A common procedure involves dissolving the amine hydrochloride in a biphasic system of a solvent like methylene (B1212753) chloride and an aqueous base such as sodium bicarbonate. orgsyn.org The phosgene surrogate, for instance triphosgene, is then added. This approach minimizes the hazards associated with gaseous phosgene and corrosive reagents. orgsyn.org

Conversion of N-trimethylsilyl Derivatives to Isocyanates

A refined variation of the phosgenation route involves the in-situ silylation of the primary amine precursor. The introduction of a trimethylsilyl (B98337) (TMS) group onto the nitrogen atom of ethyl 1-aminocyclopropane-1-carboxylate can facilitate the subsequent reaction with phosgene or its surrogates.

The process typically involves treating the amino acid ester with a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl) or hexamethyldisilazane (B44280) (HMDS), in the presence of a base. The resulting N-trimethylsilyl derivative is more nucleophilic and readily reacts with phosgene. A key advantage of this method is that the byproduct, trimethylsilyl chloride, is volatile and easily removed, simplifying the purification of the desired isocyanate. This methodology provides a smooth conversion under mild conditions.

Alternative Phosgene-Free Methods

Growing safety and environmental concerns have driven the development of phosgene-free routes for isocyanate synthesis. digitellinc.comresearchgate.netnih.gov For this compound, these methods typically involve rearrangement reactions where the cyclopropyl group migrates from a carbonyl carbon to a nitrogen atom.

Curtius Rearrangement : This method involves the thermal or photochemical decomposition of an acyl azide. organic-chemistry.orgwikipedia.orgrsc.org The precursor, ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate, can be prepared from the corresponding carboxylic acid derivative. Upon heating, the acyl azide rearranges to form the isocyanate with the loss of nitrogen gas. nrochemistry.comnih.gov This reaction is known for its high efficiency and retention of configuration at the migrating group, which is crucial for chiral syntheses. wikipedia.org

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. tcichemicals.comwikipedia.org The starting material would be the amide derivative, ethyl 1-carbamoylcyclopropane-1-carboxylate. Treatment with bromine and a strong base, like sodium hydroxide, triggers the rearrangement to yield this compound. chemistrysteps.comnrochemistry.com The isocyanate can be trapped or allowed to hydrolyze to the corresponding amine. masterorganicchemistry.com Like the Curtius rearrangement, the Hofmann rearrangement proceeds with retention of stereochemistry. nrochemistry.com

Other Synthetic Routes to Cyclopropane Isocyanates

Beyond the classical phosgenation and rearrangement pathways, other methods can be envisaged for the synthesis of cyclopropane isocyanates. For instance, the Lossen Rearrangement , which involves the decomposition of a hydroxamic acid or its derivative, also proceeds via an isocyanate intermediate. Starting from ethyl 1-(hydroxycarbamoyl)cyclopropane-1-carboxylate, treatment with an activating agent would induce rearrangement to the target isocyanate.

Stereochemical Control in the Synthesis of Chiral this compound

Achieving high enantiopurity in the final isocyanate product hinges on the stereoselective synthesis of its precursor, chiral ethyl 1-aminocyclopropane-1-carboxylate. nih.govacs.orgacs.org The conversion of the chiral amine to the isocyanate via the methods described above (e.g., phosgenation or Curtius rearrangement) generally occurs with retention of the stereocenter's configuration, as the reaction takes place at the nitrogen atom and does not affect the chiral carbon. wikipedia.orgnrochemistry.com

The key is the asymmetric synthesis of the cyclopropane ring itself. This can be accomplished through several advanced catalytic strategies:

Transition-Metal Catalyzed Cyclopropanation : Chiral catalysts based on metals like cobalt, copper, and rhodium are widely used for the asymmetric cyclopropanation of olefins with diazoacetates. acs.orgnih.govacgpubs.orgdicp.ac.cnthieme-connect.com By selecting appropriate chiral ligands, high levels of diastereoselectivity and enantioselectivity can be achieved.

Biocatalytic Cyclopropanation : Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and cytochrome P450 variants, have emerged as powerful catalysts for stereoselective cyclopropanation. nsf.govrochester.edunih.govacs.org These biocatalysts can provide access to specific stereoisomers with exceptionally high diastereo- and enantioselectivity (often >99% de and ee). rochester.edunih.gov This "green chemistry" approach operates under mild conditions and avoids the use of expensive or toxic heavy metal catalysts.

The table below summarizes representative data for asymmetric cyclopropanation methods applicable to the synthesis of chiral cyclopropane precursors.

Table 1: Asymmetric Cyclopropanation Methods

| Catalyst/Enzyme | Alkene Substrate | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Cobalt(II) Porphyrin | Styrene | Ethyl Diazoacetate | 89:11 | 90% | acs.org |

| Engineered Myoglobin | 3,4-difluorostyrene | Ethyl Diazoacetate | >99% (trans) | 98% | nih.gov |

| Engineered Heme Protein | Styrene | Ethyl Diazoacetate | >99% (trans) | 99% | rochester.edu |

| Chiral Rhodium Complex | Various | Diazo Compounds | High | High | researchgate.net |

| Chiral Iron Porphyrin | 3,4-difluorostyrene | α-diazoacetonitrile | 93:7 | 88% | researchgate.net |

Chemical Reactivity and Transformation Pathways of Ethyl 1 Isocyanatocyclopropane 1 Carboxylate

Reactions at the Isocyanate Functional Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its extensive use in the synthesis of various organic compounds.

The reaction of isocyanates with alcohols is a fundamental and widely utilized transformation that leads to the formation of urethanes, also known as carbamates. This reaction proceeds via a nucleophilic addition mechanism where the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. The subsequent proton transfer results in the stable urethane (B1682113) product.

The general reaction is as follows: R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

In the case of ethyl 1-isocyanatocyclopropane-1-carboxylate, its reaction with a generic alcohol (R'-OH) would yield an ethyl 1-((alkoxycarbonyl)amino)cyclopropane-1-carboxylate derivative. This process is typically efficient and can be performed under mild conditions, sometimes accelerated by base or organometallic catalysts.

Table 1: Examples of Urethane Formation with Various Alcohols

| Reactant | Alcohol (R'-OH) | Product | Product Name |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | Ethyl 1-(((methoxycarbonyl)amino)cyclopropane-1-carboxylate | |

| This compound | Ethanol (B145695) (CH₃CH₂OH) | Ethyl 1-(((ethoxycarbonyl)amino)cyclopropane-1-carboxylate |

This reaction is a cornerstone in the synthesis of polyurethanes, where diols and diisocyanates are used as monomers. rwth-aachen.deresearchgate.net

Isocyanates readily react with primary and secondary amines to produce substituted urea derivatives. nih.gov This reaction is generally faster than the corresponding reaction with alcohols due to the higher nucleophilicity of amines. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. beilstein-journals.orgasianpubs.org

The general scheme for this reaction is: R-N=C=O + R'R''NH → R-NH-C(=O)-NR'R''

When this compound reacts with an amine, it forms a cyclopropane-containing urea derivative. This provides a straightforward route to complex ureas that may have applications in medicinal chemistry and materials science. organic-chemistry.orgasianpubs.org

Table 2: Synthesis of Urea Derivatives from Amines

| Reactant | Amine (R'R''NH) | Product | Product Name |

|---|---|---|---|

| This compound | Ammonia (NH₃) | Ethyl 1-(ureido)cyclopropane-1-carboxylate | |

| This compound | Aniline (C₆H₅NH₂) | Ethyl 1-((3-phenylureido)cyclopropane-1-carboxylate |

The electrophilic nature of the isocyanate group allows it to react with strong, hard nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithiums). These reactions typically result in the formation of amides after hydrolysis of the initial adduct. The organometallic reagent's carbanion attacks the carbonyl carbon of the isocyanate.

In a different context, isocyanates can participate in reactions with carbonyl-containing compounds. For instance, a tin-catalyzed reaction between an isocyanate and a carbonyl cyclopropane (B1198618) can lead to the formation of γ-lactams through a formal (3+2) cycloaddition, involving ring-opening of the cyclopropane. thieme-connect.com

Isocyanates can act as dienophiles or dipolarophiles in cycloaddition reactions. The C=N or C=O double bonds within the isocyanate functionality can participate in these concerted or stepwise pericyclic reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): While less common for the C=N bond, isocyanates can react with electron-rich dienes, where the isocyanate acts as the dienophile.

[3+2] Cycloaddition: Isocyanates can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. For example, reaction with an aza-oxyallyl cation can yield γ-lactam structures. researchgate.net

[2+2] Cycloaddition: The reaction of an isocyanate with an alkene can lead to the formation of a four-membered β-lactam ring. This reaction is often promoted by photochemical conditions.

[4+1] Cycloaddition: Isocyanides can undergo formal [4+1] cycloaddition reactions with various conjugated heterodienes, including vinyl isocyanates, to synthesize diverse five-membered heterocyclic scaffolds. rsc.org

These cycloaddition pathways provide powerful tools for constructing complex cyclic and heterocyclic systems from isocyanate precursors. youtube.comresearchgate.net

Reactivity Influenced by the Cyclopropane Ring

The three-membered cyclopropane ring is characterized by significant ring strain, which includes both angle strain and torsional strain. pressbooks.publibretexts.org This inherent strain imparts unique chemical properties to the molecule.

Electronic Effects: The C-C bonds of the cyclopropane ring have a higher degree of p-character compared to typical alkane C-C bonds, giving them partial double-bond character. The presence of two electron-withdrawing substituents (isocyanate and ester) on the same carbon atom polarizes the adjacent C-C bonds of the ring. This polarization, combined with the inherent ring strain, makes the ring susceptible to nucleophilic or electrophilic attack that can lead to ring-opening reactions. researchgate.netbris.ac.uk

Steric Effects: The rigid, planar structure of the cyclopropane ring can sterically influence the approach of nucleophiles to the adjacent isocyanate group. However, this effect is generally considered minor compared to the electronic consequences of the ring strain.

Enhanced Reactivity in Ring-Opening Reactions: Donor-acceptor cyclopropanes, like the title compound, are known to undergo ring-opening and expansion reactions. researchgate.net For example, under Lewis acid catalysis, such systems can react with various nucleophiles, leading to the formation of five-membered rings. thieme-connect.com The high energy of the strained ring provides a thermodynamic driving force for reactions that result in its cleavage. pressbooks.pub This unique reactivity allows for the use of this compound as a three-carbon building block in more complex syntheses.

Potential for Ring-Opening Reactions and Rearrangements

The inherent strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions, such as with electrophiles, nucleophiles, or under thermal and photochemical stimuli. The substitution pattern, with an ester and an isocyanate group attached to the same carbon, would significantly influence the regioselectivity and stereoselectivity of such reactions.

Hypothetical Ring-Opening Pathways:

| Reaction Type | Reagents/Conditions | Potential Products |

| Acid-catalyzed | Protic or Lewis acids | Ring-opened products with functionalization at the former cyclopropane carbons. |

| Nucleophilic | Strong nucleophiles (e.g., organometallics) | Adducts resulting from the opening of the three-membered ring. |

| Radical | Radical initiators | Ring-opened radical intermediates that can be trapped or undergo further reactions. |

| Thermal/Photochemical | Heat or UV light | Rearranged isomers or ring-opened products. |

Rearrangements, such as the Curtius-like rearrangement of the isocyanate group or skeletal rearrangements of the cyclopropane ring, could also be envisioned, potentially leading to a variety of isomeric products. However, no specific studies have been published to confirm these potential transformation pathways for this compound.

Participation in Annulation and Spiro-Cyclization Pathways

The bifunctional nature of this compound, containing both a strained ring and a reactive isocyanate, suggests its potential as a building block in annulation and spiro-cyclization reactions to construct more complex molecular architectures.

Hypothetical Cyclization Pathways:

| Reaction Type | Reactant Type | Potential Products |

| [3+2] Cycloaddition | Dipolarophiles | Five-membered heterocyclic rings. |

| [4+1] Cycloaddition | Dienes | Six-membered rings containing the nitrogen from the isocyanate. |

| Intramolecular Cyclization | If a suitable nucleophile is present in the ethyl ester group | Bicyclic or spirocyclic lactams. |

| Spiro-cyclization | With bifunctional reagents | Spirocyclic compounds with the cyclopropane ring as the spiro center. |

Annulation reactions, where a new ring is fused onto the cyclopropane ring, could also be a potential reaction pathway, although these are less common for cyclopropanes compared to other small rings. Spiro-cyclization, where a new ring system is attached at the C1 position of the cyclopropane, is a more plausible transformation, given the quaternary nature of this carbon.

Despite these theoretical possibilities, the scientific literature lacks specific examples and detailed research findings on the participation of this compound in such annulation and spiro-cyclization reactions.

Mechanistic Investigations of Reactions Involving Ethyl 1 Isocyanatocyclopropane 1 Carboxylate

Kinetic Studies of Isocyanate Reactions

Kinetic studies are a cornerstone of mechanistic chemistry, providing quantitative data on reaction rates and the factors that influence them. For reactions involving isocyanates, such as their reaction with alcohols to form urethanes, kinetic analysis can help to distinguish between proposed mechanisms, for instance, a concerted pathway versus a stepwise process involving a discrete intermediate.

While specific kinetic data for reactions of Ethyl 1-isocyanatocyclopropane-1-carboxylate are not extensively documented in publicly available literature, general principles from related systems can provide a framework for understanding its reactivity. For example, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, another reaction leading to an ester product, has been shown to have an apparent activation energy of 62.0 ± 0.2 kJ/mol when catalyzed by an ion-exchange resin. mdpi.com This value provides a general idea of the energy barriers that can be expected in related transformations.

The thermal decomposition of related cyclopropane (B1198618) structures, such as methylcyclopropanecarboxylate, has been studied, revealing that these reactions are often homogeneous, first-order, non-radical processes. acs.org Such studies on analogous compounds suggest that the reactivity of the cyclopropane ring in this compound could also be investigated through thermal kinetic experiments.

| Reaction Type | Reactants | Catalyst | Apparent Activation Energy (kJ/mol) |

| Esterification | 1-methoxy-2-propanol and Acetic Acid | Amberlyst-35 | 62.0 ± 0.2 mdpi.com |

| Thermal Decomposition | Methylcyclopropanecarboxylate | None | Not specified acs.org |

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for probing reaction mechanisms. chemrxiv.org These methods allow for the calculation of the energies of reactants, transition states, and products, providing a detailed map of the potential energy surface of a reaction.

For isocyanate reactions, DFT studies have been employed to investigate the mechanism of urethane (B1682113) formation. mdpi.com These studies can differentiate between concerted and stepwise pathways and can model the effect of catalysts on the reaction barrier. mdpi.com For a molecule like this compound, computational models could predict the regioselectivity and stereoselectivity of its reactions, such as cycloadditions or ring-opening processes.

Computational studies on related systems, such as the binding analysis of other complex ethyl carboxylate derivatives, have utilized DFT to understand molecular interactions and electronic properties like HOMO-LUMO gaps. nih.gov Similar computational approaches could be applied to this compound to predict its reactivity in various chemical environments. For instance, theoretical investigations into the 1,3-dipolar cycloaddition reactions of isocyanates with other molecules have provided insights into whether the mechanism is concerted or stepwise, depending on the solvent polarity. researchgate.netresearchgate.net

Spectroscopic and Spectrometric Analysis for Intermediate Characterization

The direct observation of reaction intermediates is a powerful method for confirming a proposed reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are pivotal in identifying and characterizing these transient species.

While specific spectroscopic data for intermediates in reactions of this compound are scarce, the general methodologies are well-established. For example, in the study of anionic ring-opening polymerization of a related cyclopropane derivative, electrospray-ionization mass spectrometry (ESI-MS) was used to directly observe the active carbanionic intermediates. researchgate.net This technique could potentially be applied to trap and identify intermediates in reactions involving the cyclopropane ring of this compound.

In other systems, such as the 1,3-dipolar cycloaddition of N-oxides with difluorostyrenes, NMR spectroscopy has been successfully used to identify and characterize acyl fluoride (B91410) intermediates. researchgate.net This highlights the potential for using in-situ NMR monitoring to observe the formation and consumption of intermediates in reactions of this compound.

Elucidation of Stereochemical Outcomes in Transformations

The stereochemistry of a reaction's products provides critical clues about the mechanism. Concerted reactions, for instance, are often stereospecific, meaning the stereochemistry of the reactants directly dictates the stereochemistry of the products. fiveable.me

For this compound, which is a chiral molecule, its reactions can lead to the formation of new stereocenters. The stereochemical outcome of these transformations is of significant interest. Cycloaddition reactions, a common mode of reactivity for isocyanates, are known to proceed with well-defined stereochemistry. libretexts.orglibretexts.org For example, the Diels-Alder reaction, a [4+2] cycloaddition, is a concerted process that is highly stereospecific. libretexts.org While the isocyanate group itself is not a typical dienophile for a Diels-Alder reaction, it can participate in other types of cycloadditions where stereochemical control is also a key feature.

Applications of Ethyl 1 Isocyanatocyclopropane 1 Carboxylate in Advanced Organic Synthesis

Building Block for Conformationally Constrained Molecules

The presence of the cyclopropane (B1198618) ring is a defining feature of Ethyl 1-isocyanatocyclopropane-1-carboxylate, imparting significant conformational rigidity to any molecule into which it is incorporated. Conformationally restricted molecules are of high importance in medicinal chemistry and drug design as they can pre-organize a molecule into a specific three-dimensional shape that corresponds to the bound structure of a biological target. nih.govnih.gov This rigidity can lead to increased potency, enhanced selectivity, and improved metabolic stability. The trisubstituted cyclopropane core derived from this reagent serves as a novel scaffold to orient both the molecular backbone and functional groups into a desired, biologically active conformation. nih.gov

Synthesis of Amino Acid Derivatives and Peptide Analogues

The isocyanate and ester functionalities of this compound make it an ideal starting material for the synthesis of unique amino acid derivatives, particularly those based on the 1-aminocyclopropanecarboxylic acid (ACC) scaffold.

Preparation of 1-Aminocyclopropanecarboxylic Acid (ACC) Analogues

This compound serves as a direct precursor to 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives. ACC is a non-proteinogenic cyclic α-amino acid known as the immediate precursor to the plant hormone ethylene (B1197577). phytotechlab.comfrontiersin.orgresearchgate.net The synthesis involves the hydrolysis of the isocyanate group to an amino group, followed by the hydrolysis of the ethyl ester to the carboxylic acid. This straightforward conversion allows for the production of ACC and its analogues, which are valuable tools in biochemical studies and as building blocks in peptide synthesis. google.com

Key ACC Analogues Synthesizable from this compound

| Compound Name | Structure | Significance |

|---|---|---|

| 1-Aminocyclopropanecarboxylic acid (ACC) | C₄H₇NO₂ | Natural precursor to ethylene in plants. phytotechlab.com |

Incorporation into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The rigid cyclopropane scaffold of ACC, derived from this compound, is an excellent tool for creating these analogues. researchgate.net By replacing a standard amino acid residue in a peptide sequence with an ACC unit, chemists can introduce a fixed conformational bend or "kink." This can stabilize specific secondary structures like β-turns, which are crucial for the biological activity of many peptides. nih.gov The incorporation of these cyclopropane-derived peptidomimetics has been successfully applied in the design of analogues for neuropeptides like Leu-enkephalin, demonstrating their utility in modulating receptor binding and biological activity. nih.gov

Construction of Complex Heterocyclic Systems

The high reactivity of the isocyanate group makes this compound a powerful reagent for constructing diverse heterocyclic systems, particularly those containing nitrogen.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govnih.govmdpi.com The isocyanate moiety of this compound can readily undergo addition reactions with a variety of nucleophiles. For instance, reaction with amines leads to the formation of substituted ureas, while reaction with alcohols yields carbamates. These reactions can be performed in an intramolecular fashion or as part of multicomponent reactions to construct more complex heterocyclic rings such as hydantoins, pyrimidines, or triazines. nih.gov The presence of the cyclopropane ring adds a three-dimensional character to these heterocyclic structures.

Examples of Heterocyclic Systems

| Heterocycle Class | Formation Reaction | Potential Application |

|---|---|---|

| Substituted Ureas | Reaction with primary/secondary amines | Building blocks for larger molecules |

| Carbamates | Reaction with alcohols | Intermediates in drug synthesis |

Synthesis of Spirocyclic Scaffolds

Spirocyclic systems, which contain two rings connected by a single common atom, are increasingly sought-after motifs in drug discovery due to their unique three-dimensional architecture. researchgate.netnih.gov The quaternary carbon of the cyclopropane ring in this compound is a natural spirocenter. This feature allows the compound to be used as a precursor for the synthesis of spirocyclic scaffolds. researchgate.net For example, the isocyanate or ester group can be elaborated into a second ring system that is spiro-fused to the cyclopropane. This approach provides access to novel and structurally complex molecules, such as spiro[cyclopropane-1,4'-isoquinolines], which possess significant potential in medicinal chemistry. bldpharm.com

Utility in Chiral Pool Synthesis

The concept of chiral pool synthesis involves the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. This strategy is a cornerstone of modern asymmetric synthesis, allowing chemists to bypass the often challenging and costly steps of creating stereocenters from scratch. Common contributors to the chiral pool include amino acids, sugars, and terpenes.

However, there is no significant body of research indicating that this compound is a recognized member of the chiral pool or that it is commonly derived from chiral precursors for use as a chiral building block. Its unique structure, featuring a cyclopropane ring and an isocyanate group, theoretically offers potential for the introduction of specific stereocenters. Yet, the scientific literature does not currently reflect its application for this purpose. Consequently, no established research findings or data tables can be presented to illustrate its utility in chiral pool synthesis.

Contribution to Novel Synthetic Methodologies

The development of novel synthetic methodologies is a driving force in organic chemistry, enabling the creation of new molecular architectures and the efficient synthesis of valuable compounds. This often involves the discovery of new reactions or the innovative use of existing reagents to achieve unprecedented chemical transformations.

While cyclopropane-containing molecules and isocyanates are individually important classes of compounds that have contributed to the development of new synthetic methods, this compound itself does not feature prominently in the literature as a reagent that has led to the establishment of novel synthetic methodologies. There are no widely reported, named reactions or innovative strategies that are specifically attributed to the use of this compound. Therefore, a detailed account of its contribution in this area, supported by research findings, is not possible based on the current scientific landscape.

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For Ethyl 1-isocyanatocyclopropane-1-carboxylate, both ¹H and ¹³C NMR would provide critical information.

Expected ¹H NMR Spectral Features:

Ethyl Group: An ethyl group would typically exhibit a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom would appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would present as a triplet.

Cyclopropane (B1198618) Ring: The protons on the cyclopropane ring are diastereotopic, meaning they are in different chemical environments. This would likely result in complex multiplets in the upfield region of the spectrum. The geminal and cis/trans coupling constants would be invaluable for confirming the cyclopropane ring's integrity and stereochemistry.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be expected to resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm.

Isocyanate Carbon: The carbon of the isocyanate group (-N=C=O) would also appear in a relatively downfield region.

Quaternary Carbon: The C1 carbon of the cyclopropane ring, being attached to both the isocyanate and the carboxylate groups, would be a quaternary carbon and would have a characteristic chemical shift.

Ethyl Group Carbons: Two distinct signals for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group would be observed.

Cyclopropane Ring Carbons: The two methylene carbons of the cyclopropane ring would likely be equivalent and appear as a single peak in the upfield region.

A hypothetical data table for the expected NMR shifts is presented below based on known values for similar structures.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2-1.4 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.1-4.3 (quartet) | ~61 |

| Cyclopropane -CH₂- | ~1.0-1.5 (multiplets) | ~15-20 |

| C1 (Quaternary) | - | (Varies) |

| Carbonyl C=O | - | ~170 |

| Isocyanate N=C=O | - | ~120-130 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.

Expected Key Vibrational Bands:

Isocyanate (-N=C=O) Stretch: This is a very strong and characteristic absorption in the IR spectrum, typically appearing in the region of 2250-2280 cm⁻¹. This band would be a definitive indicator of the isocyanate group.

Carbonyl (C=O) Stretch: The ester carbonyl group would exhibit a strong absorption band in the region of 1730-1750 cm⁻¹.

C-O Stretch: The C-O single bond of the ester group would show strong bands in the 1000-1300 cm⁻¹ region.

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations that might be weak in the IR spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Isocyanate (-N=C=O) | 2250-2280 (Strong, Sharp) | (Variable) |

| Ester Carbonyl (C=O) | 1730-1750 (Strong) | (Variable) |

| C-O Stretch | 1000-1300 (Strong) | (Variable) |

| Cyclopropane C-H Stretch | >3000 | >3000 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data:

While experimental data is unavailable, predicted mass spectrometry data for this compound (C₇H₉NO₃) is available from databases like PubChem.

Molecular Ion Peak [M]⁺: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (155.06 g/mol ).

Key Fragmentation Pathways: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. The isocyanate group could also undergo characteristic fragmentation. Analysis of these fragments would help to confirm the connectivity of the molecule.

| Adduct / Fragment | Predicted m/z |

| [M+H]⁺ | 156.0655 |

| [M+Na]⁺ | 178.0475 |

| [M-H]⁻ | 154.0510 |

X-Ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While there are no published crystal structures for this compound itself, this technique could be applied to stable, crystalline derivatives. Such a study would provide precise bond lengths, bond angles, and conformational information, confirming the geometry of the cyclopropane ring and the spatial arrangement of the substituent groups.

Future Research Directions and Synthetic Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a shift towards greener alternatives. Future research will likely focus on developing more sustainable and atom-economical methods for producing Ethyl 1-isocyanatocyclopropane-1-carboxylate.

One promising avenue is the use of phosgene-free reagents. The Curtius rearrangement of a corresponding acyl azide (B81097), derived from the carboxylic acid precursor, offers a clean and high-yielding alternative. acs.org This method avoids the use of phosgene and its toxic byproducts. Furthermore, leveraging flow chemistry for this transformation can enhance safety by allowing hazardous intermediates like acyl azides to be generated and consumed in situ within a controlled, continuous process. acs.orgthieme-connect.comuniversityofcalifornia.edu This approach not only mitigates safety concerns associated with high-energy intermediates but also improves scalability and process control. thieme-connect.com

Another sustainable strategy involves the direct carbonylation of the corresponding amine precursor, Ethyl 1-aminocyclopropane-1-carboxylate, using non-toxic sources of carbonyl groups. Research into catalytic cycles that utilize carbon dioxide or its derivatives as a C1 source is a key area of green chemistry that could be applied here.

The principles of atom economy, which emphasize maximizing the incorporation of all materials from the reactants into the final product, will be central to these developments. rsc.org Addition reactions and rearrangements are inherently more atom-economical than substitution or elimination reactions. rsc.org Therefore, synthetic routes that utilize these types of transformations will be prioritized.

Table 1: Comparison of Synthetic Routes for Isocyanates

| Method | Reagents | Advantages | Disadvantages | Atom Economy |

|---|---|---|---|---|

| Phosgenation | Amine, Phosgene (COCl₂) | Well-established, high yield | Highly toxic reagent (phosgene), corrosive HCl byproduct | Poor |

| Curtius Rearrangement | Carboxylic Acid → Acyl Azide → Isocyanate | Phosgene-free, clean reaction | Use of potentially explosive azide intermediates | High |

| Flow-Based Curtius | Carboxylic Acid, Nitrosating agent | Phosgene-free, enhanced safety, scalable | Requires specialized flow equipment | High |

| Catalytic Carbonylation | Amine, CO or CO₂ source | Utilizes less hazardous reagents, potentially uses CO₂ | Requires development of efficient catalysts | Potentially High |

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique structure of this compound, featuring both a highly strained cyclopropane (B1198618) ring and an electrophilic isocyanate group, opens up a vast landscape for exploring novel chemical transformations.

The isocyanate group is well-known for its reactivity towards nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. nih.gov Future work will undoubtedly explore these reactions to create libraries of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov Furthermore, isocyanates can undergo cycloaddition reactions, such as cyclotrimerization to form isocyanurates, which are valuable for creating cross-linked polymer networks with enhanced thermal and mechanical properties. tue.nl The development of selective catalysts, including non-tin catalysts like zirconium chelates, will be crucial for controlling these reactions and avoiding unwanted side reactions, such as the reaction with water. wernerblank.comgoogle.com

The cyclopropane ring itself is a source of fascinating reactivity. Due to its high ring strain, it can undergo ring-opening reactions under various conditions. nih.govwikipedia.org Research into catalytic, oxidative C-C bond activation could lead to novel 1,3-difunctionalized products. nih.gov For instance, the reaction of donor-acceptor cyclopropanes with electrophiles can lead to regioselective ring-opening, providing access to complex linear structures that would be difficult to synthesize otherwise. researchgate.netrsc.org The combination of the isocyanate as an internal nucleophile or electrophile trap following a ring-opening event could lead to the formation of novel heterocyclic scaffolds.

Design and Synthesis of Advanced Materials via Polymerization Reactions

The dual functionality of this compound makes it a highly promising monomer for the synthesis of advanced materials. The isocyanate group is a cornerstone of polyurethane chemistry, reacting with polyols to form polyurethane polymers. industrialchemicals.gov.auindustrialchemicals.gov.au The incorporation of the cyclopropane moiety into the polymer backbone or as a pendant group could impart unique properties.

One major avenue of research is the synthesis of polyurethanes where the cyclopropane ring remains intact. The properties of these polymers could be tuned based on the structure of the isocyanate, with aliphatic isocyanates generally leading to more flexible materials. researchgate.netmdpi.com These materials could find applications as novel coatings, adhesives, or elastomers.

A more advanced concept involves the post-polymerization modification of polymers containing the cyclopropane ring. For example, a polyurethane could be synthesized, and the pendant cyclopropane rings could then be opened through a controlled chemical reaction to introduce new functional groups or to cross-link the polymer chains. chemrxiv.org This approach allows for the creation of materials with dynamically tunable properties.

Furthermore, the strained cyclopropane ring itself can participate in polymerization. Anionic ring-opening polymerization of structurally similar monomers, such as ethyl 1-cyanocyclopropanecarboxylate, has been demonstrated. researchgate.netresearchgate.net This suggests that this compound could undergo a similar ring-opening polymerization, potentially leading to novel polyamide-like structures, as the isocyanate group is electronically similar to a nitrile group in its ability to stabilize an adjacent carbanion.

Table 2: Potential Polymerization Strategies

| Polymerization Type | Reactive Group(s) | Resulting Polymer Class (Potential) | Key Features |

|---|---|---|---|

| Polyaddition | Isocyanate + Polyol | Polyurethane | Cyclopropane as a pendant group, tunable properties. |

| Cyclotrimerization | Isocyanate | Polyisocyanurate Network | Highly cross-linked, thermally stable materials. |

| Anionic Ring-Opening | Cyclopropane Ring | Polyamide-like structures | Novel polymer backbone, biodegradable potential. |

| Radical Ring-Opening | Vinyl-functionalized derivative | Cross-linked networks | Post-polymerization modification via radical chemistry. researchgate.net |

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating research into this compound and its derivatives. researchgate.net DFT calculations can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this molecule. researchgate.net

One key application will be the rational design of new derivatives with tailored properties. By computationally modeling the effects of different substituents on the cyclopropane ring or the ester group, researchers can predict how these changes will affect the reactivity of both the isocyanate and the ring. mdpi.com For example, introducing electron-withdrawing or electron-donating groups can modulate the electrophilicity of the isocyanate carbon and influence the propensity of the cyclopropane ring to open. This in silico screening approach can prioritize the most promising synthetic targets, saving significant time and resources in the lab.

Computational studies can also be used to explore and predict the outcomes of novel reaction pathways. By calculating the energy profiles of potential reactions, including transition states and intermediates, chemists can assess the feasibility of a proposed transformation before attempting it experimentally. researchgate.net This is particularly valuable for complex, multi-step reactions or for predicting the regioselectivity and stereoselectivity of ring-opening reactions. Furthermore, modeling can aid in the design of catalysts that are specifically tailored to promote desired reactions, such as selective polymerization or catalytic cycloadditions. wernerblank.com

Integration into Automated Synthesis Platforms

To fully unlock the potential of this compound as a building block, its synthesis and derivatization must be amenable to modern, high-throughput techniques. Automated synthesis platforms, including flow chemistry systems and cartridge-based synthesizers, offer the potential to rapidly create and screen libraries of new molecules. chimia.chsynplechem.com

Flow chemistry is particularly well-suited for the synthesis of the isocyanate itself, as it allows for the safe handling of reactive intermediates and precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orggoogle.com This technology can be "telescoped," meaning multiple reaction steps can be connected in a continuous sequence without the need for intermediate isolation and purification, significantly streamlining the synthetic process. rsc.org

Once the core molecule is synthesized, automated platforms can be used to perform a wide array of derivatization reactions in parallel. nih.gov For example, by reacting this compound with a diverse set of alcohols or amines in a 96-well plate format, a large library of corresponding carbamates and ureas can be generated quickly. synplechem.com This approach accelerates the discovery of new compounds with desirable biological or material properties by enabling rapid structure-activity relationship (SAR) studies. The integration of such automated methods is crucial for efficiently exploring the vast chemical space accessible from this versatile building block.

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-isocyanatocyclopropane-1-carboxylate, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., ethyl cyclopropanecarboxylate) followed by functionalization with an isocyanate group. Key considerations include:

- Cyclopropanation : Use of [2+1] cycloaddition reactions with diazo compounds or transition-metal-catalyzed methods (e.g., Simmons-Smith) under inert atmospheres to prevent side reactions .

- Isocyanate Introduction : Reaction with phosgene substitutes (e.g., triphosgene) or Curtius rearrangement of acyl azides. Dry solvents (e.g., THF, DCM) and low temperatures (−20°C to 0°C) improve selectivity .

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization for high-purity isolation .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Characteristic cyclopropane ring protons (δ 1.0–2.0 ppm, splitting patterns) and ester carbonyl (δ ~165–175 ppm). The isocyanate group (NCO) does not show protons but may influence neighboring carbons .

- IR Spectroscopy : Strong NCO stretch at ~2250–2270 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula (C₇H₉NO₃) and fragmentation patterns (e.g., loss of CO₂Et or NCO groups) .

Advanced Research Questions

Q. How does the isocyanate group impact the cyclopropane ring's stability and reactivity in comparison to other substituents (e.g., acetyl, cyano)?

- Methodological Answer :

- Thermal Stability : The isocyanate group introduces strain due to its linear geometry, increasing ring-opening susceptibility under heat (>80°C) or acidic conditions. Comparative studies with acetyl-substituted analogs (e.g., Ethyl 1-acetylcyclopropanecarboxylate) show lower stability .

- Reactivity : The NCO group participates in nucleophilic additions (e.g., with amines to form ureas) or cycloadditions, enabling diverse functionalization. Kinetic studies using stopped-flow spectroscopy or DFT calculations can quantify reaction rates .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and purity (>95% by HPLC) .

- Dose-Response Validation : Re-evaluate activity in standardized assays (e.g., enzyme inhibition with IC₅₀ determination) using common controls (e.g., known inhibitors) .

- Computational Modeling : Molecular docking (AutoDock Vina) or MD simulations to predict binding modes and reconcile discrepancies in target affinity .

Q. How can computational methods predict the regioselectivity of cyclopropane ring-opening reactions in this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize transition states for ring-opening pathways (e.g., acid-catalyzed vs. nucleophilic attack) using Gaussian or ORCA software. Compare activation energies to predict dominant pathways .

- NBO Analysis : Evaluate electronic effects (e.g., hyperconjugation from NCO) on bond dissociation energies .

- Case Study : For acid-mediated ring-opening, simulate protonation sites (cyclopropane carbons vs. NCO oxygen) to identify intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.